Boc-N-Me-Ser-OMe

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

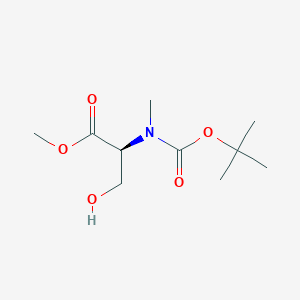

Boc-N-Me-Ser-OMe, also known as N-(tert-Butoxycarbonyl)-N-methyl-L-serine methyl ester, is a derivative of the amino acid serine. This compound is commonly used in peptide synthesis and serves as a building block for the synthesis of various organic compounds. The presence of the tert-butoxycarbonyl (Boc) group provides protection to the amino group, making it stable under a variety of conditions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-N-Me-Ser-OMe typically involves the protection of the amino group of serine with a Boc group and the esterification of the carboxyl group with methanol. The reaction is carried out under mild conditions using Boc anhydride and a base such as triethylamine. The reaction can be summarized as follows:

Protection of the amino group: Serine is reacted with Boc anhydride in the presence of a base to form Boc-Ser-OH.

Methylation of the carboxyl group: Boc-Ser-OH is then reacted with methanol in the presence of an acid catalyst to form Boc-Ser-OMe.

N-Methylation: Finally, Boc-Ser-OMe is methylated at the nitrogen atom to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and optimized reaction conditions to ensure high yield and purity. The use of solid-supported reagents and continuous flow reactors can enhance the efficiency of the production process .

化学反应分析

Epimerization and Racemization Studies

Epimerization at the α-carbon is a critical challenge during coupling.

Table 2: Factors Influencing Epimerization

- Pathways :

Stability Under Basic Conditions

The N-methyl group enhances steric protection but introduces sensitivity to strong bases:

Table 3: Stability in Basic Media

- Key Insight : Boc-N-Me-Ser-OMe is stable under mild acidic conditions (e.g., TFA) but prone to epimerization in strongly basic environments .

Comparative Analysis of Coupling Reagents

The choice of coupling agents significantly impacts reaction outcomes:

Table 5: Reagent Performance Comparison

| Reagent System | Epimerization Rate | Coupling Efficiency | Preferred Use Case |

|---|---|---|---|

| HATU/DIPEA | 28% | 72% | Fast couplings (non-sterically hindered residues) |

| DIC/HOAt | 0% | 98% | N-methylated or sensitive residues |

| EDCI/DIEA | 20% | 20% | Low-yield esterifications |

科学研究应用

Applications in Peptide Synthesis

2.1 Role in Solid Phase Peptide Synthesis (SPPS)

Boc-N-Me-Ser-OMe is frequently employed in Solid Phase Peptide Synthesis. Its N-methylation imparts unique conformational properties to peptides, which can enhance their biological activity. The methylation reduces the flexibility of the peptide backbone, potentially improving binding affinity to target proteins.

2.2 Epimerization Studies

Research indicates that the incorporation of N-methyl amino acids like this compound can lead to variations in epimerization rates during peptide synthesis. For instance, studies have shown that using N-methylated amino acids can minimize unwanted epimerization compared to their non-methylated counterparts . This property is crucial for synthesizing peptides with high stereochemical purity.

3.1 Enhancing Biological Activity

The introduction of this compound into peptide sequences has been shown to enhance biological activity. For example, peptides containing D-amino acids or N-methylated residues often exhibit improved stability and bioactivity due to their altered conformational dynamics .

3.2 Anticancer Research

Recent studies have investigated the use of N-methylated amino acids in developing anticancer agents. Compounds synthesized with this compound have shown promising results against various cancer cell lines, including breast cancer cells . The structural modifications provided by N-methylation may contribute to increased potency and selectivity against cancerous cells.

Case Studies

作用机制

The mechanism of action of Boc-N-Me-Ser-OMe involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for further functionalization of the amino group. The methyl ester group provides stability to the carboxyl group, preventing hydrolysis during the synthesis process .

相似化合物的比较

Similar Compounds

Boc-Ser-OMe: Similar to Boc-N-Me-Ser-OMe but without the N-methylation.

Boc-Ser-OH: The carboxyl group is not esterified.

Fmoc-Ser-OMe: Uses a different protecting group (Fmoc) instead of Boc.

Uniqueness

This compound is unique due to the presence of both the Boc protecting group and the N-methylation, which provides additional stability and versatility in synthetic applications. The combination of these features makes it a valuable compound in peptide synthesis and other organic synthesis processes .

生物活性

Boc-N-Me-Ser-OMe, a derivative of serine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, conformational properties, and various biological applications, supported by data tables and relevant case studies.

Synthesis and Structural Properties

This compound is synthesized through a series of chemical reactions involving protecting group strategies. The Boc (tert-butyloxycarbonyl) group serves as a protective moiety for the amino group during synthesis. The methyl ester (OMe) form enhances the compound's solubility and bioavailability.

Synthesis Steps:

- Protection of Serine : The hydroxyl group of serine is protected using the Boc group.

- Methyl Ester Formation : The carboxylic acid group is converted to a methyl ester to improve solubility.

- N-Methylation : The amino group undergoes methylation to produce N-methylserine.

Conformational Analysis

Conformational studies using NMR spectroscopy have shown that this compound can adopt multiple stable conformations in solution. These conformations are influenced by intramolecular hydrogen bonding interactions, particularly between the hydroxyl group of serine and the carbonyl oxygen of the Boc group. Such interactions can significantly affect the biological activity of the compound.

Biological Activity

This compound exhibits a range of biological activities that make it a valuable compound in pharmaceutical research:

1. Antitumor Activity

Research indicates that derivatives of serine, including this compound, can exhibit antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that these compounds can inhibit cell migration and proliferation in prostate and breast cancer models .

2. Enzyme Inhibition

This compound has been shown to act as an inhibitor for specific enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to competitively inhibit enzymes like serine proteases, which play crucial roles in numerous physiological processes .

3. Neuroprotective Effects

There is emerging evidence that serine derivatives may offer neuroprotective benefits. For example, studies suggest that these compounds can modulate neurotransmitter systems, potentially providing therapeutic effects in neurodegenerative diseases .

Case Studies

Several case studies highlight the biological significance of this compound:

属性

IUPAC Name |

methyl (2S)-3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11(4)7(6-12)8(13)15-5/h7,12H,6H2,1-5H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHJSLLCWQRODJ-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CO)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CO)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。